3-Chloro-3',4,4'-trifluorobenzophenone
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-3’,4,4’-trifluorobenzophenone involves several steps. One common method includes reacting a compound of formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent at temperatures between 20°C and 60°C. The reaction temperature should not exceed 70°C. The resulting compound is then treated with p-toluenesulfonic acid in a polar solvent at temperatures ranging from 40°C to the reflux temperature of the solvent . Another method involves the use of m-Salicylic acid, potassium hydroxide, and 3,4-dichlorobenzotrifluoride under specific conditions to yield the desired product .
Chemical Reactions Analysis
3-Chloro-3’,4,4’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium.
Scientific Research Applications
3-Chloro-3’,4,4’-trifluorobenzophenone is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3-Chloro-3’,4,4’-trifluorobenzophenone can be compared with other benzophenone derivatives, such as:
- 3-Chloro-4-fluorobenzophenone
- 3,4-Difluorobenzophenone
- 4-Chlorobenzotrifluoride
These compounds share similar structural features but differ in their specific chemical properties and reactivity, making 3-Chloro-3’,4,4’-trifluorobenzophenone unique in its applications and behavior .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3,4-difluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-5-7(1-3-10(9)15)13(18)8-2-4-11(16)12(17)6-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVZQQYACOUZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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